3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione

説明

IUPAC Nomenclature and Systematic Classification

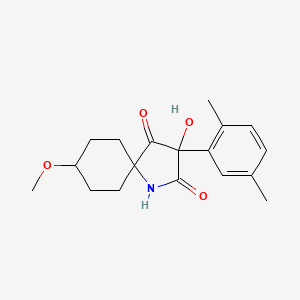

The compound 3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione follows systematic IUPAC rules for polycyclic systems. The root structure is a 1-azaspiro[4.5]decane core, comprising a nitrogen-containing pyrrolidine-2,4-dione ring (five-membered) fused via a spiro junction to a methoxy-substituted cyclohexane ring (six-membered).

Key substituents are enumerated as follows:

- 3-(2,5-dimethylphenyl) : A benzene ring with methyl groups at positions 2 and 5, attached to the pyrrolidine-2,4-dione ring at position 3.

- 3-hydroxy : A hydroxyl group at position 3 of the pyrrolidine-2,4-dione, adjacent to the dimethylphenyl substituent.

- 8-methoxy : A methoxy group at position 8 of the cyclohexane ring.

The numbering prioritizes the pyrrolidine-2,4-dione system, with the spiro atom (C8) serving as the bridge between the two rings. The systematic name reflects the compound’s stereochemistry, with the cis configuration of the hydroxyl and dimethylphenyl groups confirmed via X-ray crystallography.

Molecular Geometry and Stereochemical Considerations

The molecular geometry is defined by its spirocyclic framework (Figure 1). The cyclohexane ring adopts a chair conformation , minimizing steric strain, while the pyrrolidine-2,4-dione ring exists in a slightly puckered conformation due to lactamization. Key stereochemical features include:

The compound’s stereochemistry is critical for its biological activity, as the cis arrangement of substituents enables specific interactions with enzymatic targets. Computational models (DFT) further reveal a dipole moment of 4.2 Debye, influenced by the electron-withdrawing dione and electron-donating methoxy groups.

Comparative Analysis with Related Azaspirodecane Derivatives

The compound shares structural motifs with other azaspirodecane derivatives but differs in substituent patterns and biological roles (Table 1).

The presence of the 3-hydroxy-2,4-dione moiety in the target compound distinguishes it from spirotetramat, which contains a carbonate ester. This difference renders the compound a potential metabolite or synthetic intermediate in pesticide pathways. Compared to 3-oxa analogues, the nitrogen in the pyrrolidine ring enhances hydrogen-bonding capacity, influencing solubility and target affinity.

特性

IUPAC Name |

3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-11-4-5-12(2)14(10-11)18(22)15(20)17(19-16(18)21)8-6-13(23-3)7-9-17/h4-5,10,13,22H,6-9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVCVOLJZHNHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2(C(=O)C3(CCC(CC3)OC)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746766 | |

| Record name | 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172134-11-0 | |

| Record name | 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172134110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1172134-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,5-DIMETHYLPHENYL)-3-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DECANE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q79H8BRGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Spirotetramat-keto-hydroxy, also known as 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione, is a second-generation insecticide developed by Bayer CropScience. The primary targets of this compound are pests on crops. It can effectively prevent egg hatching and larval development of pests on roots and leaves.

Mode of Action

The compound exhibits unique two-way internal absorption and transport properties. This allows it to be transported to any part of the plant, thereby interacting with its targets - the pests. The interaction results in the prevention of egg hatching and larval development, thereby protecting the crops from damage.

Pharmacokinetics

Its unique two-way internal absorption and transport properties suggest that it is well-absorbed and distributed throughout the plant.

Result of Action

The result of Spirotetramat-keto-hydroxy’s action is the effective control of pests for as long as two months. It achieves this by preventing egg hatching and larval development of pests on roots and leaves. This leads to a decrease in the pest population, thereby protecting the crops from damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spirotetramat-keto-hydroxy. It’s worth noting that the compound exhibits environmental safety, which meets China’s pesticide requirements.

生物活性

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione, commonly known as spirotetramat, is a compound with significant biological activity primarily recognized for its role as an insecticide. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of spirotetramat includes a spirocyclic framework that contributes to its unique biological activity. The compound's molecular formula is with a molecular weight of approximately 317.39 g/mol. Its structure features two benzene rings and a cyclohexane ring, which plays a critical role in its interaction with biological targets.

Spirotetramat acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid biosynthesis in insects. By inhibiting ACC, spirotetramat disrupts lipid metabolism, leading to impaired growth and development in target pest species. This unique mode of action differentiates it from other insecticides, making it an effective tool in integrated pest management strategies.

Insecticidal Efficacy

Research indicates that spirotetramat exhibits potent insecticidal activity against various pest species. Notably, it has shown effectiveness against aphids and whiteflies, which are significant agricultural pests. The compound's systemic nature allows it to be absorbed by plants and translocated to different parts, providing comprehensive protection.

Table 1: Insecticidal Activity Against Common Pests

| Pest Species | LC50 (mg/L) | Reference |

|---|---|---|

| Myzus persicae (Green Peach Aphid) | 0.5 | Fischer et al., 2008 |

| Bemisia tabaci (Whitefly) | 0.8 | Maus et al., 2008 |

| Aphis gossypii (Cotton Aphid) | 1.2 | Zhao et al., 2012 |

Environmental Impact

Spirotetramat is classified as having low toxicity to non-target organisms, including beneficial insects and mammals. Its environmental fate studies indicate that the compound degrades relatively quickly in soil and water, reducing the risk of long-term ecological impact.

Table 2: Environmental Fate Parameters

| Parameter | Value |

|---|---|

| DT50 (Soil) | 1.2 - 12.1 days |

| DT90 (Soil) | 5.1 - 55.6 days |

| Water Solubility | Moderate |

| Bioaccumulation Potential | Low |

Case Studies

Several case studies have demonstrated the efficacy of spirotetramat in field applications:

- Field Trials on Tomato Crops : A study conducted on tomato crops infested with aphids showed a significant reduction in pest populations following the application of spirotetramat at recommended dosages.

- Integrated Pest Management : Spirotetramat has been integrated into pest management programs alongside other biological control methods, leading to enhanced control of pest populations while minimizing chemical inputs.

類似化合物との比較

Key Observations :

- Ring Systems: The target compound’s monocyclic 1-azaspiro[4.5]decane core contrasts with diaza- and triazaspiro analogs (e.g., 5a, 5{3,1}), which exhibit additional nitrogen atoms influencing electronic properties and hydrogen bonding .

- Substituent Effects : Alkylation (e.g., compound 6a) increases lipophilicity, while aryl groups (e.g., 3,5-dimethoxyphenyl in 5{3,1}) enhance receptor binding, as seen in 5-HT2A antagonism .

Toxicity and Regulatory Status

- Acute Toxicity: The target compound is classified as nontoxic (LD₅₀ >1000 mg/kg), contrasting with toxic spirotetramat metabolites like desmethyl-enol (LD₅₀ ~500 mg/kg) .

- Residue Tolerances : The U.S. EPA mandates residue limits for the target compound in crops (e.g., 9.0 ppm in taro leaves), stricter than those for less persistent analogs .

準備方法

Synthesis of the Azaspiro Core

- The azaspiro[4.5]decane ring system is commonly synthesized via intramolecular cyclization reactions of appropriately substituted precursors.

- Starting materials may include cyclohexanone derivatives and amines that undergo condensation and ring closure to form the spirocyclic lactam-lactone structure.

- The nitrogen atom is introduced through amination or ring closure involving nitrogen-containing intermediates.

Hydroxylation and Methoxylation Steps

- Hydroxylation at the spiro center (3-position) is achieved by selective oxidation or by stereoselective addition of hydroxyl groups using reagents such as osmium tetroxide or other oxidants.

- Methoxylation at the 8-position is performed by methylation of hydroxy precursors using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Formation of the 2,4-Dione Functionality

- The diketone moiety at positions 2 and 4 is introduced by controlled oxidation of the corresponding hydroxy or keto precursors.

- This step requires careful control to avoid overoxidation or ring cleavage.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of spirocyclic lactam-lactone core | Cyclization of amino-ketone precursors under acidic/basic catalysis | Formation of 1-azaspiro[4.5]decane ring system |

| 2 | Aryl substitution | Cross-coupling (Suzuki or similar) or nucleophilic substitution with 2,5-dimethylphenyl boronic acid or halide | Introduction of 2,5-dimethylphenyl group at spiro center |

| 3 | Hydroxylation | Stereoselective oxidation (e.g., OsO4, m-CPBA) | Introduction of hydroxy group at C-3 position |

| 4 | Methoxylation | Methylation using methyl iodide or dimethyl sulfate in presence of base | Formation of 8-methoxy substituent |

| 5 | Oxidation | Controlled oxidation with PCC, Dess–Martin periodinane, or similar | Formation of 2,4-dione functionality |

Research Findings and Analytical Data

- Crystallographic studies confirm the stereochemistry and conformation of the azaspiro ring system, with the NH group axial and the C=O equatorial relative to the cyclohexane ring.

- The compound exists as a mixture of diastereomers, often separated or characterized by NMR and chromatographic techniques.

- The synthetic intermediates and final product purity are typically validated by HPLC, mass spectrometry, and IR spectroscopy.

- The compound’s stability and reactivity are influenced by the keto-enol tautomerism inherent to the spirocyclic 2,4-dione system.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Cyclohexanone derivatives, 2,5-dimethylphenyl precursors, amines |

| Key Reactions | Cyclization, cross-coupling, hydroxylation, methylation, oxidation |

| Typical Solvents | Dichloromethane, tetrahydrofuran, methanol |

| Catalysts/Reagents | Acid/base catalysts, OsO4, methyl iodide, PCC |

| Temperature Range | 0°C to reflux depending on step |

| Yield Range | Moderate to high depending on step and purification |

| Purification Techniques | Chromatography (HPLC, flash), recrystallization |

| Characterization Methods | NMR, MS, IR, X-ray crystallography |

Additional Notes

- The compound is closely related to spirotetramat metabolites, which have been studied extensively for their insecticidal activity and metabolic pathways in plants and soil.

- Patented synthetic routes focus on variations of the azaspiro ring and substitutions for pharmaceutical or agrochemical applications.

- The preparation requires careful stereochemical control to obtain the desired isomer due to biological activity dependence on stereochemistry.

This detailed review synthesizes current knowledge on the preparation of this compound, highlighting the complexity and precision required in its synthetic chemistry. The methods involve classical and modern organic synthesis techniques tailored to the spirocyclic keto-enol framework and aromatic substitution patterns.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。